molecular formula C8H6ClN3O5 B8793871 2-chloro-N-(2,6-dinitrophenyl)acetamide CAS No. 32494-80-7

2-chloro-N-(2,6-dinitrophenyl)acetamide

Cat. No.: B8793871
CAS No.: 32494-80-7
M. Wt: 259.60 g/mol
InChI Key: VFWPACKJMNBZMF-UHFFFAOYSA-N
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Description

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of anti-proliferative thieno derivatives . Its structure combines electron-withdrawing nitro groups with a reactive chloroacetamide moiety, which facilitates nucleophilic substitution reactions in further synthetic steps.

Properties

CAS No.

32494-80-7

Molecular Formula

C8H6ClN3O5

Molecular Weight

259.60 g/mol

IUPAC Name

2-chloro-N-(2,6-dinitrophenyl)acetamide

InChI

InChI=1S/C8H6ClN3O5/c9-4-7(13)10-8-5(11(14)15)2-1-3-6(8)12(16)17/h1-3H,4H2,(H,10,13)

InChI Key

VFWPACKJMNBZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)

  • Structure : Features methyl groups at the 2- and 6-positions of the phenyl ring instead of nitro groups.
  • Properties: Molecular formula C₁₀H₁₂ClNO (MW 197.66 g/mol).
  • Applications : Studied for its solid-state geometry; forms infinite chains via N–H⋯O hydrogen bonding, influencing crystal packing .

2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS 6967-29-9)

  • Structure : Diethyl substituents at the 2- and 6-positions.
  • Properties: Molecular formula C₁₂H₁₆ClNO (MW 225.71 g/mol). The ethyl groups enhance lipophilicity, which may improve soil mobility in herbicidal applications compared to nitro-substituted analogues .
  • Metabolism: Metabolized to 2,6-diethylaniline (DEA), a precursor to carcinogenic dialkylbenzoquinone imines in herbicides like alachlor .

2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w)

  • Structure : Dichloro substituents at the 2- and 3-positions.
  • Properties : Similar yield (72%) and melting point (213°C) to 2-chloro-N-(2,6-dimethylphenyl)acetamide (1v), suggesting substituent position has minimal impact on these parameters .
  • Reactivity : Electron-withdrawing chlorine atoms may enhance electrophilic substitution resistance compared to methyl or nitro groups.

Herbicidal Chloroacetamides (e.g., Butachlor, Alachlor)

  • Structure : Contain alkoxyalkyl side chains (e.g., methoxymethyl, butoxymethyl) in addition to substituted phenyl groups.
  • Metabolism: Metabolized to intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide), which undergo hydroxylation to form DNA-reactive carcinogens .
  • Environmental Impact : Butachlor exhibits high soil mobility (Koc = 73), whereas nitro-substituted analogues like the target compound may have reduced mobility due to higher polarity .

Anti-Proliferative Thieno Derivatives

  • Role of 2-Chloro-N-(2,6-dinitrophenyl)acetamide: Acts as a key intermediate in synthesizing thieno[3,2-d]pyrimidine derivatives (e.g., compounds 18–22), which show anti-proliferative activity. The nitro groups likely enhance electrophilic character, facilitating coupling reactions .
  • Comparison with 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (15) : Pyridinyl substituents may improve solubility and target specificity compared to nitroaryl groups .

Crystallographic and Physicochemical Data

Compound Substituents Melting Point (°C) Hydrogen Bonding Pattern Key Applications
This compound 2,6-NO₂ Not reported Not studied Anti-proliferative intermediates
2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-CH₃ 213 Infinite chains via N–H⋯O Crystallography studies
2-Chloro-N-(2,6-diethylphenyl)acetamide 2,6-C₂H₅ Not reported Not studied Herbicide metabolite
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2,3-Cl 213 Not studied Synthetic intermediate

Metabolic and Toxicological Profiles

  • This contrasts with chloro- or alkyl-substituted analogues, which primarily generate aniline derivatives linked to carcinogenicity .
  • Herbicides vs. Medicinal Intermediates : Herbicidal chloroacetamides (e.g., butachlor) prioritize metabolic stability and soil mobility, while nitro-substituted derivatives like the target compound are optimized for reactivity in drug synthesis .

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